2-(2-Bromo-4-fluoro-6-nitrophenyl)acetic Acid
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Overview
Description
2-(2-Bromo-4-fluoro-6-nitrophenyl)acetic acid is a chemical compound with the molecular formula C8H5BrFNO4 and a molecular weight of 278.03 g/mol . It is characterized by the presence of bromine, fluorine, and nitro groups attached to a phenyl ring, along with an acetic acid moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-fluoro-6-nitrophenyl)acetic acid typically involves multi-step reactions. One common method includes the bromination of a fluorophenyl acetic acid derivative using N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . The reaction conditions often require low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the starting materials are reacted under controlled conditions to produce the desired product. The process may include purification steps such as recrystallization or chromatography to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-fluoro-6-nitrophenyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The nitro group can be reduced to an amino group, and the acetic acid moiety can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used for substitution reactions.
Reduction: Catalytic hydrogenation or metal hydrides can be employed to reduce the nitro group.
Major Products Formed
The major products formed from these reactions include substituted phenyl acetic acids and reduced derivatives with amino groups .
Scientific Research Applications
2-(2-Bromo-4-fluoro-6-nitrophenyl)acetic acid is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-fluoro-6-nitrophenyl)acetic acid involves its interaction with molecular targets through its functional groups. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, while the acetic acid moiety can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(4-Bromo-2-fluoro-6-nitrophenyl)acetic acid: Similar structure but different substitution pattern.
(4-Bromo-2-nitrophenyl)acetic acid: Lacks the fluorine atom.
2-(2-Bromo-4-nitrophenyl)acetic acid: Lacks the fluorine atom and has a different substitution pattern.
Uniqueness
2-(2-Bromo-4-fluoro-6-nitrophenyl)acetic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its reactivity and interaction with other molecules. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H5BrFNO4 |
---|---|
Molecular Weight |
278.03 g/mol |
IUPAC Name |
2-(2-bromo-4-fluoro-6-nitrophenyl)acetic acid |
InChI |
InChI=1S/C8H5BrFNO4/c9-6-1-4(10)2-7(11(14)15)5(6)3-8(12)13/h1-2H,3H2,(H,12,13) |
InChI Key |
OUNPENPDMDCHRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])CC(=O)O)Br)F |
Origin of Product |
United States |
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